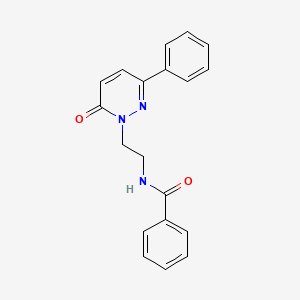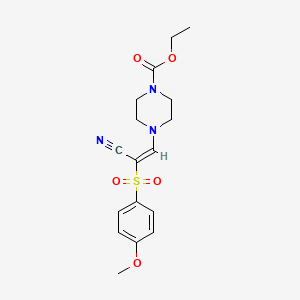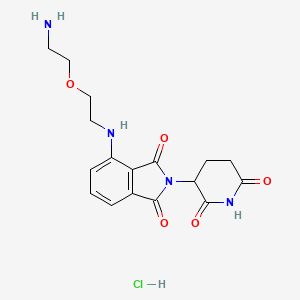
N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Compounds related to N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide have demonstrated significant applications in antimicrobial and anticancer studies. For instance, a series of compounds including analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines showed inhibition activity against the HCT 116 cancer cell line, indicating their potential use in cancer treatment. In addition, the same study highlighted the antimicrobial activities of these compounds, suggesting their role in combating bacterial infections (Kumar et al., 2019).
Moreover, some novel 1,2,4-triazole derivatives have been synthesized and showcased good to moderate activities against various microorganisms, further supporting the antimicrobial potential of such compounds (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Certain derivatives of the compound have been synthesized and evaluated for their inhibitory activity against lipase and α-glucosidase enzymes. One particular study demonstrated that specific synthesized compounds exhibited the best anti-lipase and anti-α-glucosidase activities, indicating their potential application in managing conditions related to these enzymes, such as obesity or diabetes (Bekircan et al., 2015).
Antitumor and Antimicrobial Potentials
A series of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and showed significant antimicrobial and anticancer activities. The molecular docking studies suggested that some of these compounds could serve as leads for rational drug designing for anticancer molecules due to their favorable interactions within the binding pocket (Mehta et al., 2019).
Antifungal Properties
The solubility and partitioning processes of a novel antifungal compound of the 1,2,4-triazole class were extensively studied, indicating the compound's potential as an effective antifungal agent. The study provided insights into the pharmacologically relevant physicochemical properties and suggested its suitability for biological applications (Volkova et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of related compounds have been a significant area of research. For instance, studies have detailed the synthesis protocols and characterized the compounds through various analytical methods. Such research is foundational for understanding the properties and potential applications of these compounds (Wujec & Typek, 2023).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-31-20-9-5-4-8-19(20)29-16-24-26-21(29)14-27-10-12-28(13-11-27)15-22(30)25-18-7-3-2-6-17(18)23/h2-9,16H,10-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYANOZKSTIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate](/img/structure/B2468416.png)


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2468420.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)
![N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide](/img/structure/B2468424.png)
![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)

![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)
![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2468434.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2468437.png)
